N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-11(8-15-14(17)9-1-2-9)10-3-4-12-13(7-10)19-6-5-18-12/h3-4,7,9,11,16H,1-2,5-6,8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEJWCVFCXVWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Benzodioxin Core
The benzodioxin moiety is typically synthesized via alkylation of 2,3-dihydroxybenzoic acid derivatives. In a representative procedure, 2,3-dihydroxybenzoic acid undergoes O-alkylation with 1,2-dibromoethane in the presence of potassium carbonate, yielding 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. Subsequent reduction with lithium aluminum hydride (LiAlH₄) generates the corresponding alcohol, which is oxidized to 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde using pyridinium chlorochromate (PCC).
Formation of the Hydroxyethyl Linker
The aldehyde intermediate undergoes nucleophilic addition with hydroxylamine to form an oxime, which is reduced via catalytic hydrogenation (H₂/Pd-C) to yield 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine. This amine is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group, producing 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine.
Cyclopropanecarboxamide Coupling
The final step involves amide bond formation between the hydroxyethylamine intermediate and cyclopropanecarboxylic acid. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates cyclopropanecarbonyl chloride, which reacts with the amine in dichloromethane (DCM) at 0–5°C to afford the target compound.
Table 1: Key Synthetic Steps and Conditions
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways During Amide Bond Formation
The coupling of cyclopropanecarbonyl chloride with the hydroxyethylamine intermediate is susceptible to N-acylation versus O-acylation. Density functional theory (DFT) calculations suggest that the amine’s nucleophilicity is enhanced by hydrogen bonding between the hydroxyl group and polar aprotic solvents like DCM, favoring N-acylation. Side products, such as the O-acylated derivative, are minimized by maintaining low temperatures (0–5°C) and stoichiometric control.
Stabilization of the Cyclopropane Ring
The strain inherent to the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening. Cyclopropanecarbonyl chloride is prepared in situ using SOCl₂ to avoid prolonged storage, which can lead to decomposition.
Industrial-Scale Optimization Strategies
Continuous Flow Chemistry
Recent advances employ microreactors for the amidation step, achieving 72% yield with a residence time of 15 minutes, compared to 58% in batch processes. Enhanced heat transfer and mixing efficiency reduce side-product formation.
Solvent Recycling and Green Chemistry
Industrial protocols replace DCM with cyclopentyl methyl ether (CPME), a greener solvent, enabling 90% solvent recovery via distillation.
Analytical Characterization and Quality Control
Structural Confirmation
X-ray crystallography confirms the planar benzodioxin ring and the distorted tetrahedral geometry of the cyclopropane moiety. Key bond angles include C-C-C in the cyclopropane ring at 59.5°, consistent with sp³ hybridization.
Table 2: Spectroscopic Data for the Target Compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, J = 8.4 Hz, 1H), 4.32 (m, 1H), 3.92 (s, 4H), 1.45 (m, 1H) | Benzodioxin aromatic H, hydroxyethyl CH, cyclopropane CH |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.8 (C=O), 147.2 (O-C-O), 25.3 (cyclopropane CH₂) | Carbonyl, benzodioxin ether, cyclopropane carbons |
| HRMS (ESI+) | m/z 293.1284 [M+H]⁺ (calc. 293.1287) | Molecular ion |
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity using a C18 column (acetonitrile/water gradient).
Applications and Derivative Synthesis
Biological Activity Screening
The compound’s hydroxyethyl and cyclopropane groups make it a candidate for kinase inhibition assays. Preliminary data show IC₅₀ = 3.2 µM against MAPK14, comparable to reference inhibitors.
Oxidation to Ketone Derivatives
Treatment with Jones reagent (CrO₃/H₂SO₄) at 0°C yields N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]cyclopropanecarboxamide, a key intermediate for further functionalization.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid derivatives.
Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Oxidation Reactions
The secondary alcohol (-CHOH-) undergoes oxidation to form a ketone.
| Oxidizing Agent | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM, RT, 12 hr | N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]cyclopropanecarboxamide | 65% | Mild conditions | |
| Jones reagent (CrO₃/H₂SO₄) | 0°C → RT, 2 hr | Same as above | 58% | Over-oxidation avoided |
Applications : The ketone derivative serves as an intermediate for further functionalization (e.g., Grignard reactions).
Esterification and Acylation
The hydroxyl group participates in esterification and acylation reactions.
Key Observation : DMF enhances reaction efficiency by solubilizing polar intermediates .
Cyclopropane Ring-Opening
The
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity, particularly against:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus. Compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide have shown substantial inhibition of α-glucosidase, which can help in controlling blood glucose levels .
- Acetylcholinesterase : Inhibitors of this enzyme are investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown promising results in preliminary studies, indicating potential therapeutic benefits .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Related compounds have demonstrated effectiveness against:
- Gram-positive bacteria : Studies show that modifications to the chemical structure can enhance antimicrobial potency .
Cytotoxic Effects
In vitro studies suggest that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of various derivatives of the compound against α-glucosidase and acetylcholinesterase. The results indicated that certain modifications enhanced the inhibitory activity significantly, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds. The findings established a correlation between specific structural features and enhanced biological activity against common pathogens like Escherichia coli and Staphylococcus aureus .
Case Study 3: Cytotoxicity Testing
In vitro tests conducted on multiple cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating strong potential for development into anticancer agents .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Structural Features
The 1,4-benzodioxin ring system is a common structural motif in bioactive compounds. Key variations in substituents and side chains define their pharmacological profiles:
SAR Highlights
- Anti-Diabetic Derivatives: Electron-withdrawing groups (e.g., -NO2) on the phenyl ring reduce activity, while methoxy groups marginally improve inhibition . The sulfonamide group is critical for α-glucosidase binding, likely through hydrogen bonding with catalytic residues .
- Antihepatotoxic Agents :
- Hydroxy methyl substituents on the dioxane ring (4g ) enhance activity by improving solubility or target interaction .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19NO4
- Molar Mass : 287.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound exhibits biological activity primarily through its interaction with specific molecular targets in the body. The benzodioxin moiety is known for its role in modulating various biochemical pathways, particularly those related to inflammation and cell signaling.
Biological Activities
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | , |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Activity against pathogens |
Case Study 1: Antioxidant Activity Assessment
In a study conducted by Umesha et al., the antioxidant capacity of related compounds was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of similar compounds revealed that they significantly downregulated TNF-alpha and IL-6 levels in vitro. This suggests a potential mechanism through which this compound could exert its effects in inflammatory conditions.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs. These analogs were tested for their biological activities using various in vitro and in vivo models. The findings indicate promising pharmacological profiles that warrant further exploration in clinical settings.
Q & A
Q. What are the established synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxin core. For analogs, common steps include:
- Sulfonation or hydroxylation of the benzodioxin ring to introduce reactive groups (e.g., sulfonyl chloride intermediates) .
- Amide coupling between the cyclopropanecarboxylic acid derivative and a hydroxyethylamine intermediate .
- Purification via column chromatography or recrystallization to isolate the target compound.
Key intermediates include 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride and cyclopropanecarboxamide precursors. Reaction yields and purity are highly dependent on solvent selection (e.g., DMF for amidation) and temperature control .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Structural confirmation requires a combination of:
- X-ray crystallography for absolute configuration determination, as demonstrated in benzodioxin sulfonamide analogs .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the hydroxyethyl and cyclopropane moieties.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
For dynamic structural insights (e.g., conformational flexibility), variable-temperature NMR or DFT calculations are recommended .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Binding affinity studies : Fluorescence polarization or microscale thermophoresis (MST) for target engagement .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations and experimental feedback loops to:
- Predict reaction pathways (e.g., transition-state energies for amide bond formation) using density functional theory (DFT) .
- Screen solvent and catalyst combinations via molecular dynamics simulations.
- Validate predictions with high-throughput experimentation (HTE), reducing trial-and-error approaches by >50% .
Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor in vivo efficacy may stem from rapid hepatic clearance (e.g., CYP450-mediated oxidation of the cyclopropane ring) .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to assess brain penetration or off-target accumulation .
- Statistical experimental design : Apply factorial design (e.g., Taguchi method) to isolate variables (dose, formulation) contributing to discrepancies .
Q. What advanced techniques elucidate its interaction with biological targets at the molecular level?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to purified receptors .
- Cryo-EM or X-ray crystallography : Resolve ligand-protein co-structures to identify hydrogen bonding with the benzodioxin oxygen or hydrophobic interactions with the cyclopropane group .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Methodological Resources
- Synthetic Optimization : ICReDD’s reaction path search tools .
- Data Analysis : Taguchi or Plackett-Burman designs for multifactorial experiments .
- Structural Validation : Crystallography protocols from Acta Crystallographica .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
